BenchChemオンラインストアへようこそ!

LY255283

Receptor Pharmacology Selectivity Screening LTB4 Signaling

LY255283 is the definitive tool for isolating BLT2 receptor pharmacology. Its ~10-fold selectivity over BLT1 eliminates false negatives from non-selective antagonists (e.g., LY293111) or BLT1 blockers (U75302, CP105696). Validated IC50 ~100 nM, pA2=7.2 in lung parenchyma, and proven in vivo efficacy in guinea pig airway models and porcine ALI. Choose LY255283 when BLT2-specific target validation is critical.

Molecular Formula C19H28N4O3
Molecular Weight 360.5 g/mol
CAS No. 117690-79-6
Cat. No. B1675639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY255283
CAS117690-79-6
Synonyms(1-(5-ethyl-2-hydroxy-4-(6-methyl-6-(1H-tetrazol-5-yl)heptyloxy)phenyl)ethanone)
LY 255283
LY-255283
LY255283
Molecular FormulaC19H28N4O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C
InChIInChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23)
InChIKeyWCGXJPFHTHQNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY255283 (CAS 117690-79-6): A Competitive BLT2-Selective Leukotriene B4 Receptor Antagonist for Pulmonary Inflammation Research


LY255283 (CAS 117690-79-6) is a synthetic, small-molecule hydroxyacetophenone derivative [1] that functions as a competitive antagonist of the leukotriene B4 (LTB4) receptor 2 (BLT2) [2]. It is primarily used as a research tool to dissect the role of BLT2 signaling in inflammatory and pulmonary disease models, demonstrating a distinct receptor selectivity profile that differentiates it from other LTB4 antagonists in its class [3].

Why LTB4 Antagonists Are Not Interchangeable: LY255283 and the Critical Importance of BLT2 Selectivity


Generic substitution among LTB4 receptor antagonists is scientifically unsound due to profound differences in receptor subtype selectivity and resultant pharmacology. While many LTB4 antagonists were developed as high-affinity BLT1 blockers [1], LY255283 is one of the few compounds that exhibits a marked preference for the low-affinity BLT2 receptor . Using a non-selective or BLT1-selective antagonist (e.g., U75302, CP105696) in a model where BLT2 signaling is the primary driver would yield false-negative results, confounding experimental interpretation [2]. The following quantitative evidence demonstrates precisely where LY255283 provides a distinct, verifiable advantage for BLT2-focused research applications.

Quantitative Differentiation of LY255283: Evidence-Based Comparison to BLT1 Antagonists and In-Class Analogs


Receptor Subtype Selectivity: LY255283 is the Established BLT2-Selective Tool Compound

LY255283 is distinguished from the majority of LTB4 antagonists by its preferential binding to the BLT2 receptor subtype. It exhibits a ~10-fold selectivity window for human BLT2 over BLT1 . In contrast, commonly used antagonists like U75302 (Ki ~165 nM) and CP105696 (IC50 5-8 nM) are reported as BLT1-selective agents with negligible BLT2 activity [1]. This selectivity profile makes LY255283 the essential tool for dissecting BLT2-specific biology, whereas BLT1 antagonists are unsuitable for this purpose.

Receptor Pharmacology Selectivity Screening LTB4 Signaling

Binding Affinity: Comparable In Vitro Potency to Human Neutrophil BLT Receptors

In a direct assay measuring antagonism of [3H]LTB4 binding to human neutrophils, LY255283 demonstrates a Ki value of 77 nM [1]. This affinity is comparable to the second-generation LTB4 antagonist LY293111 (Etalocib), which exhibits a Ki of 25 nM [2]. While LY293111 is more potent, it acts as a non-selective BLT1/BLT2 antagonist with reported PPARγ agonist activity [3], which introduces off-target effects. LY255283 provides a cleaner pharmacological profile for BLT2-specific investigation.

Binding Assay Receptor Affinity Neutrophil Biology

Functional Antagonism in Lung Tissue: Potent Inhibition of LTB4-Induced Contraction

LY255283 demonstrates functional antagonism in a physiologically relevant ex vivo model. It competitively reduces LTB4-induced contraction of isolated guinea pig lung parenchyma with a pA2 value of 7.2 [1]. This potency translates to an ED50 of 2.8 mg/kg (i.v.) and 11.0 mg/kg (p.o.) for inhibiting LTB4-mediated airway obstruction in vivo [1]. The compound's selectivity is further underscored by its inability to reduce contractile responses to histamine, LTD4, or a thromboxane mimetic [1].

Ex Vivo Pharmacology Pulmonary Biology Functional Assay

Efficacy in Acute Lung Injury Models: Attenuation of Neutrophil Activation and Pulmonary Edema

In a porcine model of lipopolysaccharide (LPS)-induced acute lung injury (ARDS), treatment with LY255283 (30 mg/kg loading dose + 30 mg/kg/hr infusion) significantly ameliorated disease pathology [1][2]. Quantitatively, the compound attenuated LPS-induced systemic arterial hypotension, pulmonary arterial hypertension, and arterial hypoxemia (p < 0.05) [2]. It also abrogated increases in pulmonary extravascular water content and bronchoalveolar lavage fluid protein concentration [2], indicative of reduced pulmonary edema.

In Vivo Pharmacology Acute Lung Injury Neutrophil Biology

LY255283 (CAS 117690-79-6) Application Scenarios: When to Procure This BLT2-Selective Antagonist


Dissecting BLT2-Specific Signaling Pathways in Inflammation

LY255283 is the optimal tool for studies aiming to isolate and characterize the contribution of the low-affinity BLT2 receptor to inflammatory processes. Its ~10-fold selectivity for BLT2 over BLT1 ensures that observed effects are attributable to BLT2 blockade, unlike non-selective antagonists (e.g., LY293111) or BLT1-selective tools (e.g., U75302, CP105696).

Investigating LTB4-Mediated Pulmonary Dysfunction Ex Vivo and In Vivo

Researchers should procure LY255283 for experiments involving LTB4-induced airway obstruction or lung parenchyma contraction. Its well-documented functional antagonism (pA2 = 7.2) and in vivo efficacy in guinea pig models [1] provide a robust baseline for comparative studies of pulmonary pharmacology.

Validating BLT2 as a Therapeutic Target in Preclinical Sepsis and ARDS

For investigators using large-animal models of sepsis-induced acute lung injury (ALI), LY255283 is a validated tool for target validation studies. Its ability to significantly attenuate hemodynamic instability and pulmonary edema in a porcine ARDS model [2][3] provides strong proof-of-concept data to support BLT2 antagonism as a therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY255283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.